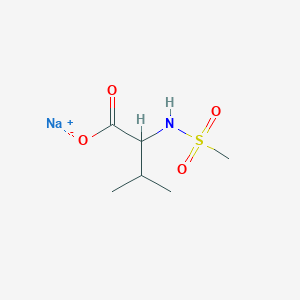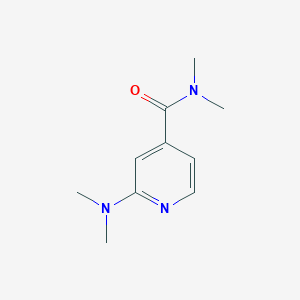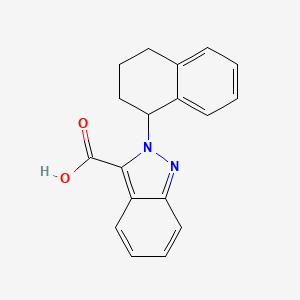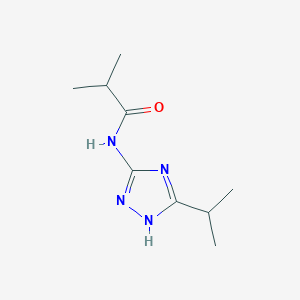
Sodium 2-methanesulfonamido-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methanesulfonamido-3-methylbutanoate is a chemical compound with the CAS Number: 1396964-35-4 . It has a molecular weight of 217.22 and its IUPAC name is sodium 3-methyl-2-[(methylsulfonyl)amino]butanoate . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Sodium 2-methanesulfonamido-3-methylbutanoate is 1S/C6H13NO4S.Na/c1-4(2)5(6(8)9)7-12(3,10)11;/h4-5,7H,1-3H3,(H,8,9);/q;+1/p-1 . The InChI key is RNKAUJHGDIYBLS-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 2-methanesulfonamido-3-methylbutanoate is a powder that is stored at room temperature . Its molecular weight is 217.22 and its molecular formula is C6H12NNaO4S .Aplicaciones Científicas De Investigación
Chemical Shift Determination in Cyclodextrin Solutions
Sodium methanesulfonate, closely related to Sodium 2-methanesulfonamido-3-methylbutanoate, serves as a good internal reference for chemical shift determination in aqueous solutions containing cyclodextrin and anionic guests. This application is crucial for accurate NMR analysis in chemical research (Funasaki et al., 2000).
Drag Reduction in Polymer Solutions
In the study of water-soluble polyampholytes for drag reduction, sodium 3-acrylamido-3-methylbutanoate (NaAMB), a variant of Sodium 2-methanesulfonamido-3-methylbutanoate, has been synthesized and characterized. These polyampholytes demonstrate significant drag reduction behaviors, which are critical for applications in fluid dynamics and materials engineering (Mumick et al., 1994).
Ion Binding to Anionic Polyelectrolytes
Research on the binding affinities of various ions to homopolymers like sodium 3-acrylamido-3-methylbutanoate (NaAMB) provides insights into ion-polymer interactions. This is important for developing advanced materials with specific ion-binding properties (Newman & McCORMICK, 1994).
pH-Responsive Polymer Behavior
Sodium 3-acrylamido-3-methylbutanoate, as part of AB diblock copolymers, exhibits pH-responsive behavior, demonstrating reversible self-assembly and micellization. This has significant implications in the field of smart materials and responsive polymer systems (Sumerlin et al., 2003).
Odor Control in Industrial Processes
In studies focusing on odor control, the role of related compounds like methanesulfonic acid highlights the potential applications of Sodium 2-methanesulfonamido-3-methylbutanoate in environmental engineering and industrial processes (Yang et al., 2016).
Synthesis of Water-Soluble Copolymers
Research on the synthesis of responsive associative terpolymers involving sodium 3-acrylamido-3-methylbutanoate contributes to the development of novel materials with specific solution properties, relevant in various industrial and biomedical applications (McCORMICK et al., 1992).
Electrochemical Applications
The study of sodium insertion into vanadium pentoxide using methanesulfonyl chloride highlights the potential electrochemical applications of Sodium 2-methanesulfonamido-3-methylbutanoate in energy storage and conversion technologies (Su et al., 2001).
Aerosol Particle Characterization
Effective density measurements of sodium methanesulfonate nanoparticles provide vital data for aerosol research, relevant to environmental monitoring and atmospheric science studies (Perraud et al., 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
sodium;2-(methanesulfonamido)-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c1-4(2)5(6(8)9)7-12(3,10)11;/h4-5,7H,1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKAUJHGDIYBLS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])NS(=O)(=O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)










